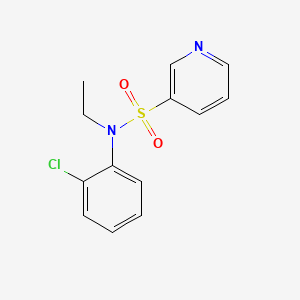
N-(2-chlorophenyl)-N-ethylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N-ethylpyridine-3-sulfonamide, commonly known as Sunitinib, is a small molecule drug that has been extensively studied for its anti-cancer properties. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases and has been approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用机制
Sunitinib works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, Sunitinib can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
Sunitinib has been shown to have a number of biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
实验室实验的优点和局限性
One of the advantages of Sunitinib in lab experiments is its ability to inhibit multiple receptor tyrosine kinases, making it a useful tool for studying the role of these receptors in cancer. However, one limitation is that Sunitinib can also inhibit other tyrosine kinases, which can complicate the interpretation of results.
未来方向
There are a number of potential future directions for research on Sunitinib. One area of interest is the development of new formulations of the drug that could improve its efficacy and reduce side effects. Another area of research is the investigation of Sunitinib in combination with other drugs, which could enhance its anti-cancer properties. Additionally, there is ongoing research into the mechanisms of resistance to Sunitinib, which could lead to the development of new therapies for cancer.
合成方法
The synthesis of Sunitinib involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with ethyl pyridine-3-carboxylate to form the corresponding ester. This ester is then reacted with thionyl chloride to yield the acid chloride, which is subsequently reacted with sulfonamide to produce Sunitinib.
科学研究应用
Sunitinib has been extensively studied for its anti-cancer properties, particularly in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It has also been investigated for its potential use in the treatment of other types of cancer, such as breast cancer, lung cancer, and pancreatic cancer.
属性
IUPAC Name |
N-(2-chlorophenyl)-N-ethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-16(13-8-4-3-7-12(13)14)19(17,18)11-6-5-9-15-10-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORINEXGXUCPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)
![5-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B6626095.png)
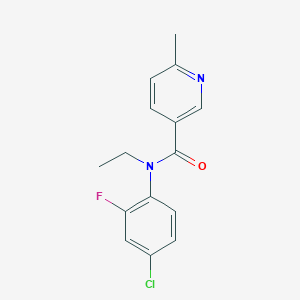
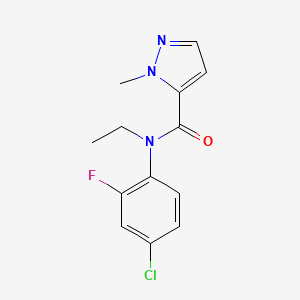
![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)

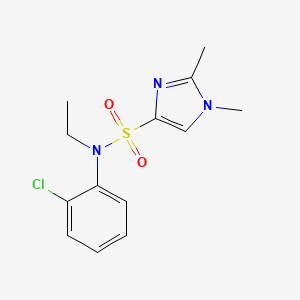
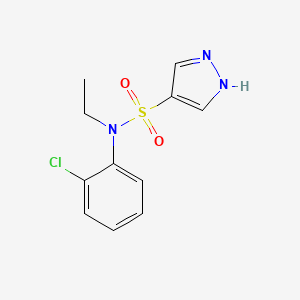
![1-(2-fluorophenoxy)-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)cyclopropane-1-carboxamide](/img/structure/B6626147.png)
![N-(2-chlorophenyl)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6626154.png)
![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)pentane-1-sulfonamide](/img/structure/B6626156.png)
![N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6626164.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-2,2-dimethylpropane-1-sulfonamide](/img/structure/B6626178.png)